N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

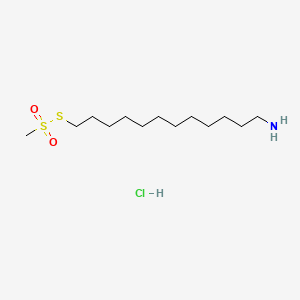

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a symmetrical secondary amine . It is a labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .

Molecular Structure Analysis

The molecular formula of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is C18H34D4N2O . Its molecular weight is 302.53 .科学的研究の応用

Pharmaceutical Risk Assessment

Application Summary: “N-Nitroso-N,N-di-(7-methyloctyl)amine-d4” is used in the pharmaceutical industry for risk assessment of nitrosated pharmaceuticals. The compound serves as a reference standard in analytical procedures to detect the presence of nitrosamines in drugs .

Experimental Procedures: The compound is utilized in high-resolution supercritical fluid chromatography (SFC) mass spectrometry screening. A nitrosation assay procedure is incorporated to test the potential of direct nitrosation of active pharmaceutical ingredients (APIs) .

Results: The study revealed that a significant percentage of APIs formed nitrosamine compounds, highlighting the importance of including such assessments in preapproval drug development and postapproval risk management .

Metabolic Activation and DNA Interaction Studies

Application Summary: This compound is instrumental in studying the metabolic activation and DNA interactions of carcinogenic N-nitrosamines. It aids in understanding the bioactivation pathways and the formation of DNA adducts, which are crucial in carcinogenesis .

Experimental Procedures: Research involves examining the cytochrome P450-mediated metabolism of N-nitrosamines and their subsequent interaction with DNA to form covalent adducts .

Results: The findings contribute to a better understanding of the toxicologic and carcinogenic properties of N-nitrosamines and their role in cancer induction .

Safety and Hazards

作用機序

Target of Action

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a symmetrical secondary amine It is known that nitrosamines, the family to which this compound belongs, are carcinogens and mutagens .

Mode of Action

As a member of the nitrosamine family, it is likely to interact with cellular components causing mutations and potentially leading to carcinogenic effects .

Biochemical Pathways

Nitrosamines are known to cause dna damage, which can disrupt various cellular processes and pathways .

Pharmacokinetics

It is known that this compound is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

As a member of the nitrosamine family, it is known to be a carcinogen and mutagen, causing dna damage that can lead to mutations and potentially cancer .

Action Environment

It is known that this compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can be achieved through the nitrosation of the corresponding secondary amine precursor.", "Starting Materials": [ "7-methyloctan-2-amine-d4", "Nitrosating agent (e.g. sodium nitrite, nitrosyl chloride)" ], "Reaction": [ "To a solution of 7-methyloctan-2-amine-d4 in anhydrous ether, add the nitrosating agent dropwise while maintaining the temperature below 5°C.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.", "Quench the reaction by slowly adding a solution of sodium sulfite until the yellow color disappears.", "Extract the organic layer with diethyl ether and dry over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a silica gel column and eluting with a mixture of hexane and ethyl acetate." ] } | |

CAS番号 |

1794754-41-8 |

製品名 |

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 |

分子式 |

C18H38N2O |

分子量 |

302.539 |

IUPAC名 |

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |

InChI |

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2 |

InChIキー |

XAYFTZOFOLGWAE-ONNKGWAKSA-N |

SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)N=O |

同義語 |

N-Isononyl-N-nitrosoisononanamine-d4; N-Nitrosodiisononylamine-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)

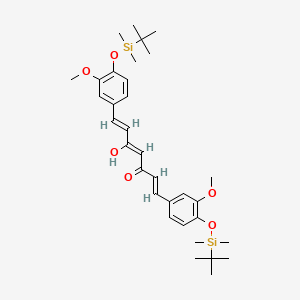

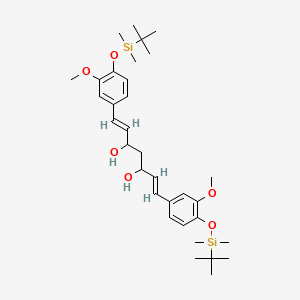

![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)